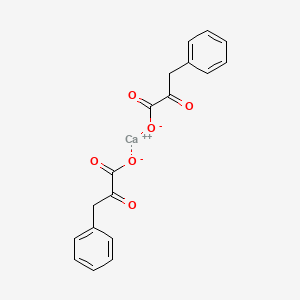

Phenylpyruvic acid calcium salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenylpyruvic acid calcium salt can be synthesized through the neutralization of phenylpyruvic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving phenylpyruvic acid in water or an appropriate solvent, followed by the gradual addition of calcium hydroxide or calcium carbonate under controlled conditions to form the calcium salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions

Phenylpyruvic acid calcium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can convert it into phenylalanine or other related compounds.

Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Phenylalanine and related compounds.

Substitution: Various substituted phenylpyruvic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Phenylpyruvic acid calcium salt is primarily investigated for its potential in treating metabolic disorders, particularly phenylketonuria (PKU) . PKU is a genetic condition characterized by the inability to metabolize phenylalanine, leading to toxic accumulation in the body.

- Mechanism of Action : The compound acts as a substrate for the enzyme lactate dehydrogenase, which can utilize phenylpyruvate instead of pyruvate, resulting in the production of phenylacetate. This process helps in reducing phenylalanine levels in patients with PKU .

- Clinical Studies : A study demonstrated that sodium phenylpyruvate (a derivative) effectively inhibited the growth of lung and breast cancer cells in vitro, suggesting potential therapeutic applications beyond metabolic disorders .

Food Industry

In the food sector, this compound serves multiple roles:

- Food Additive : It enhances flavor profiles and acts as a preservative, thereby improving the shelf life and safety of food products. Its antimicrobial properties are particularly beneficial for extending food longevity .

- Antimicrobial Properties : Recent findings indicate that related compounds like phenyllactic acid exhibit broad-spectrum antimicrobial activity, which can be leveraged for food safety applications .

Biochemical Research

Researchers utilize this compound as a substrate in enzymatic studies to explore enzyme kinetics and metabolic pathways.

- Enzyme Kinetics Studies : By serving as a substrate, it aids in understanding how enzymes interact with different compounds, which is crucial for developing new drugs and therapies .

Agricultural Applications

The compound is also being explored for its role in agriculture:

- Plant Growth Regulation : Studies suggest that it may enhance crop yields and improve resistance to environmental stressors. This application could lead to more sustainable agricultural practices .

Cosmetic Formulations

In cosmetics, this compound is studied for its potential antioxidant properties.

- Skincare Products : Its ability to reduce oxidative stress makes it a candidate for inclusion in skincare formulations aimed at improving skin health and appearance .

Comprehensive Data Table

Case Studies

- Antitumoral Effects Study : A study conducted on sodium phenylpyruvate demonstrated significant cytotoxic effects on lung (A549) and breast cancer (MDA-MB-231) cell lines, indicating its potential as an antitumoral agent .

- Food Safety Research : Research into phenyllactic acid's antimicrobial properties has shown promise for applications in food safety, highlighting its ability to inhibit pathogenic microorganisms .

- Agricultural Trials : Investigations into the use of this compound in plant growth regulation have shown positive results in enhancing crop resilience under stress conditions, suggesting practical agricultural applications .

Mécanisme D'action

Phenylpyruvic acid calcium salt exerts its effects through its role as a metabolic intermediate. It is involved in the phenylalanine metabolism pathway, where it is converted to phenylalanine or further metabolized to other compounds. The molecular targets include enzymes such as phenylalanine hydroxylase and transaminases, which facilitate these metabolic conversions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylpyruvic acid: The parent compound, which is not in the salt form.

Phenylalanine: An amino acid that is metabolized to phenylpyruvic acid.

Phenylacetic acid: A derivative formed through the oxidation of phenylpyruvic acid.

Uniqueness

Phenylpyruvic acid calcium salt is unique due to its calcium salt form, which enhances its stability and solubility compared to the free acid. This makes it more suitable for certain industrial and research applications .

Activité Biologique

Phenylpyruvic acid calcium salt is a compound derived from phenylalanine metabolism. Its biological activity has garnered attention in various research contexts, particularly concerning its potential therapeutic effects in cancer treatment and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Overview of Phenylpyruvic Acid

Phenylpyruvic acid (PPA) is an intermediate in the phenylalanine metabolic pathway. It accumulates in conditions such as phenylketonuria (PKU), where the enzyme phenylalanine hydroxylase is deficient. The calcium salt form enhances its stability and solubility, making it more suitable for therapeutic applications .

-

Inhibition of Lactic Acid Production :

- PPA can inhibit lactate dehydrogenase, an enzyme crucial for converting pyruvic acid to lactic acid. This inhibition may reduce the Warburg effect observed in cancer cells, where they preferentially convert glucose to lactic acid even in the presence of oxygen .

- By substituting pyruvate with PPA, lactate production is decreased, potentially leading to reduced tumor growth.

-

Antitumoral Effects :

- In vitro studies have shown that sodium phenylpyruvate (a related compound) exhibits cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231). Notably, a dose of 2.4 mM resulted in significant tumor growth inhibition after 24 and 72 hours, respectively .

- The mechanism involves the suppression of DNA synthesis due to decreased availability of aliphatic amino acids necessary for nucleotide synthesis .

Case Studies

- In Vitro Studies : Research indicated that sodium phenylpyruvate significantly inhibited cell proliferation in lung and breast cancer cells. The highest cytotoxic effects were observed at specific doses over defined time periods, highlighting its potential as an antitumoral agent .

- Clinical Implications in PKU : In patients with PKU, dietary management often includes low-phenylalanine diets supplemented with phenylpyruvic acid derivatives to help manage blood levels of phenylalanine. Studies suggest that these compounds can improve metabolic control and reduce complications associated with high phenylalanine levels .

Data Tables

| Study | Cell Line | Dose (mM) | Time (hrs) | Effect |

|---|---|---|---|---|

| Doğan et al. (2022) | A549 (Lung) | 2.4 | 24 | Significant growth inhibition |

| Doğan et al. (2022) | MDA-MB-231 (Breast) | 2.4 | 72 | Significant growth inhibition |

Propriétés

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMOJVSLBZNTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54865-40-6 | |

| Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054865406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzenepyruvato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.